7-hydroxy-2,8-dimethyl-3-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one
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Overview
Description
. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and antioxidant properties
Preparation Methods
The synthesis of 7-hydroxy-2,8-dimethyl-3-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one typically involves multiple steps, starting with the construction of the benzodioxin core. One common synthetic route includes the following steps:
Formation of the benzodioxin core: : This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the hydroxyl group: : This step often involves hydroxylation reactions, which can be achieved using various oxidizing agents.
Coupling with the chromen-4-one core: : The final step involves the coupling of the modified benzodioxin with the chromen-4-one core, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can introduce additional hydroxyl groups or convert existing functional groups to more oxidized forms.
Reduction: : Reduction reactions can reduce ketones to alcohols or other reduced forms.
Substitution: : Substitution reactions can replace hydrogen atoms or other substituents on the benzodioxin or chromen-4-one rings with different functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide, and chromium(VI) oxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substituting agents: : Halogenating agents like bromine or iodine, and nucleophiles like amines or alcohols.
Major products formed from these reactions include various hydroxylated, methylated, or halogenated derivatives of the original compound.
Scientific Research Applications
7-Hydroxy-2,8-dimethyl-3-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: : It serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Its biological activities, such as antimicrobial and antioxidant properties, make it a candidate for drug development.
Industry: : Use in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. Its antimicrobial properties may be due to interactions with microbial cell membranes or enzymes.
Comparison with Similar Compounds
When compared to other similar compounds, 7-hydroxy-2,8-dimethyl-3-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one stands out due to its unique structural features and biological activities. Similar compounds include:
Coumarin: : A simpler coumarin derivative with anticoagulant properties.
Scopoletin: : Another coumarin derivative with antioxidant and antimicrobial activities.
Warfarin: : A well-known anticoagulant drug derived from coumarin.
These compounds share the coumarin core but differ in their substituents and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
7-hydroxy-2,8-dimethyl-3-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-10-8-16-17(24-7-6-23-16)9-14(10)18-12(3)25-20-11(2)15(21)5-4-13(20)19(18)22/h4-5,8-9,21H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPODFBTOANJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C3=C(OC4=C(C3=O)C=CC(=C4C)O)C)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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